molecular formula C16H26ClN3O B2995580 3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1423031-41-7

3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B2995580
CAS No.: 1423031-41-7
M. Wt: 311.85
InChI Key: HACSISUKADFVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a chemical with the molecular formula C16H26ClN3O and a molecular weight of 311.85 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole compounds, which includes “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A detailed synthesis process would require more specific information or a dedicated study.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.85 and a molecular formula of C16H26ClN3O . Other properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds structurally related to 3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride have been extensively studied for their synthesis and structural properties. For instance, esters derived from similar azabicyclooctanes were synthesized and their structures analyzed using NMR and X-ray diffraction, providing insights into their conformational characteristics (Izquierdo et al., 1991).

Pharmacological Studies

  • Various derivatives of azabicyclo[3.2.1]octane, including those similar to the compound , have been studied for their pharmacological activities. For example, the muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives were evaluated, contributing to the understanding of their potential as muscarinic ligands (Wadsworth et al., 1992).

Catalytic Applications

  • Azabicyclooctane derivatives have found use in catalysis. A study on silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride demonstrated its efficiency as a heterogeneous catalyst for synthesizing benzo[b]pyran derivatives, highlighting the versatility of these compounds in synthetic chemistry (Hasaninejad et al., 2011).

Synthesis of Tropane Alkaloids

  • Azabicyclooctanes are key intermediates in the synthesis of tropane alkaloids. A study demonstrated the use of a rhodium-catalyzed cycloaddition process involving compounds similar to this compound for the enantioselective synthesis of these alkaloids (Reddy & Davies, 2007).

Chemical Engineering Applications

  • The compound's derivatives have also been explored in chemical engineering, such as in the production of spherical agglomerates of cephalosporin antibiotic crystals. This research demonstrates the diverse applications of azabicyclooctanes in pharmaceutical processing (Machiya et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It is generally recommended to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

3-[(1-cyclopentylpyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O.ClH/c20-16(9-12-5-6-13(10-16)17-12)11-14-7-8-19(18-14)15-3-1-2-4-15;/h7-8,12-13,15,17,20H,1-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSISUKADFVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CC3(CC4CCC(C3)N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.